Cas no 1267666-89-6 (2-(5-chloro-2-methoxyphenyl)ethane-1-thiol)

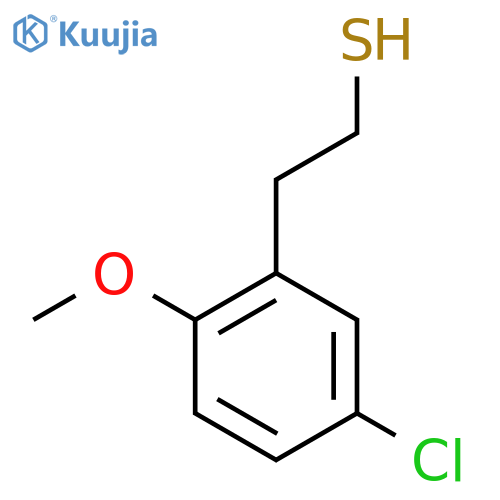

1267666-89-6 structure

商品名:2-(5-chloro-2-methoxyphenyl)ethane-1-thiol

CAS番号:1267666-89-6

MF:C9H11ClOS

メガワット:202.701040506363

MDL:MFCD11521165

CID:5216939

PubChem ID:82126097

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloro-6-methoxyphenyl)ethanethiol

- 2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol

- starbld0033634

- 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol

-

- MDL: MFCD11521165

- インチ: 1S/C9H11ClOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3

- InChIKey: DWWRIYSJMLGZGR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)CCS)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- トポロジー分子極性表面積: 10.2

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1984631-10.0g |

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 10g |

$4052.0 | 2023-05-31 | ||

| Fluorochem | 399829-5g |

2-(3-Chloro-6-methoxyphenyl)ethanethiol |

1267666-89-6 | 97.0% | 5g |

£1,785.00 | 2023-04-21 | |

| Enamine | EN300-1984631-0.1g |

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 0.1g |

$829.0 | 2023-09-16 | ||

| Enamine | EN300-1984631-0.5g |

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 0.5g |

$905.0 | 2023-09-16 | ||

| Enamine | EN300-1984631-1g |

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 1g |

$943.0 | 2023-09-16 | ||

| abcr | AB430468-1g |

2-(3-Chloro-6-methoxyphenyl)ethanethiol; . |

1267666-89-6 | 1g |

€1621.70 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373572-250mg |

2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 98% | 250mg |

¥21842.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373572-1g |

2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 98% | 1g |

¥25455.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373572-50mg |

2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol |

1267666-89-6 | 98% | 50mg |

¥18532.00 | 2024-08-09 | |

| abcr | AB430468-1 g |

2-(3-Chloro-6-methoxyphenyl)ethanethiol |

1267666-89-6 | 1 g |

€619.00 | 2023-07-18 |

2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1267666-89-6 (2-(5-chloro-2-methoxyphenyl)ethane-1-thiol) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1267666-89-6)2-(5-chloro-2-methoxyphenyl)ethane-1-thiol

清らかである:99%

はかる:1g

価格 ($):961.0